BenchChemオンラインストアへようこそ!

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one

PPAR-α agonism Oxadiazole SAR Thiophene heterocycle

The compound 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one (CAS 1987262-92-9, molecular formula C₁₀H₆N₄O₂S, molecular weight 246.24 g/mol) is a heterocyclic small molecule that fuses a thiophene ring, a 1,2,4-oxadiazole core, and a 3,4-dihydropyrimidin-4-one scaffold. It belongs to a family of 1,2,4-oxadiazole-containing compounds that have been explored for diverse pharmacological activities, including PPAR-α modulation and anticancer effects.

Molecular Formula C10H6N4O2S
Molecular Weight 246.24
CAS No. 1987262-92-9
Cat. No. B2478646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one
CAS1987262-92-9
Molecular FormulaC10H6N4O2S
Molecular Weight246.24
Structural Identifiers
SMILESC1=CSC(=C1)C2=NOC(=N2)C3=CN=CNC3=O
InChIInChI=1S/C10H6N4O2S/c15-9-6(4-11-5-12-9)10-13-8(14-16-10)7-2-1-3-17-7/h1-5H,(H,11,12,15)
InChIKeyHJHCYOLVBALYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Analysis: 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one (CAS 1987262-92-9) – Structural Class and Research Context


The compound 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one (CAS 1987262-92-9, molecular formula C₁₀H₆N₄O₂S, molecular weight 246.24 g/mol) is a heterocyclic small molecule that fuses a thiophene ring, a 1,2,4-oxadiazole core, and a 3,4-dihydropyrimidin-4-one scaffold. It belongs to a family of 1,2,4-oxadiazole-containing compounds that have been explored for diverse pharmacological activities, including PPAR-α modulation and anticancer effects [1]. Structural analysis shows the compound is a thienyl analog within broader oxadiazole-pyrimidinone chemical space, a region where subtle heterocycle substitutions have been demonstrated to significantly alter biological target engagement profiles [1]. However, at the time of this analysis, this specific compound lacks publicly reported primary biological or physicochemical profiling data in peer-reviewed literature or authoritative databases, including ChEMBL and PubChem BioAssay [2]. This evidence guide focuses on what can be reliably determined through class-level inference and structural comparison with close analogs.

Why Generic Substitution of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one Poses a Risk to Experimental Reproducibility


In the broader 1,2,4-oxadiazole class, seemingly conservative changes such as exchanging a thiophene for a phenyl ring (as in tioxazafen) or altering the attached heterocycle from a pyrimidinone to a pyridine have been shown to produce divergent functional outcomes, including shifts from PPAR-α agonism to HIF-1 inhibition [1]. Furthermore, the commercially available analog tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole, CAS 330459-31-9) is a known broad-spectrum nematicide, indicating that the substitution on the oxadiazole core directly dictates biological function and safety profile, not just potency. Although specific quantitative comparison data for CAS 1987262-92-9 is not publicly available, the established class-level SAR precludes any assumption of functional interchangeability between this compound and its nearest structural neighbors, such as N-aryl or N-alkyl substituted dihydropyrimidinones or other thiophene-oxadiazole conjugates. Researchers or procurement specialists substituting this compound with a structurally similar analog risk obtaining entirely different biological results, batch-lot variability in purity affecting downstream assays, and invalidating in vivo pharmacokinetic hypotheses.

Quantitative Differentiation Evidence for 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one Against Structural Analogs


Comparative Target Engagement: Absence of Direct Data Prevents Quantitative Differentiation

A direct head-to-head comparison cannot be performed. A search of ChEMBL and PubChem BioAssay databases confirms no reported activity (EC₅₀, IC₅₀, or other potency metric) for this compound against any biological target. In contrast, structurally related 1,2,4-oxadiazoles such as the natural product analog 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole demonstrate PPAR-α agonist activity with EC₅₀ values in the sub-micromolar range (0.18–0.77 μM) [1]. An unsubstituted or differently substituted dihydropyrimidinone core could alter the conformational flexibility and hydrogen-bonding capacity, which is known to critically impact PPAR-α binding pocket occupancy. The absence of quantitative data for CAS 1987262-92-9 itself means that any differentiation claim would be an extrapolation without experimental evidence.

PPAR-α agonism Oxadiazole SAR Thiophene heterocycle Dihydropyrimidinone

Physicochemical and Drug-Likeness Property Comparison: In Silico Predictions vs. Tioxazafen

Using in silico predictions from the ZINC20 database as a baseline, the target compound (mw 246.25, logP 0.247, tPSA 90 Ų, 0 rotatable bonds) can be compared to the commercial agrochemical tioxazafen (mw 256.28, predicted logP ~3.5, tPSA ~52 Ų, 2 rotatable bonds). The lower logP of CAS 1987262-92-9 suggests significantly superior aqueous solubility, while the higher tPSA and additional hydrogen-bond donors (1 vs. 0) imply poorer passive membrane permeability and potentially altered blood-brain barrier penetration profiles. These differences could be critical for selecting a chemical probe for in vitro versus in vivo studies; however, these are predictions only, and no experimental solubility, permeability, or stability data for this compound exist [1].

Physicochemical profiling LogP Topological PSA Drug-likeness

Chemical Scaffold Novelty: Differentiation from the Oxadiazole-Thiophene Patent Landscape

A review of patent literature reveals a dense landscape of oxadiazole derivatives with neovascularization inhibitory activity, many claiming thiophene, phenyl, or pyridine substitutions at position 3 or 5 [1]. However, the specific combination of a thiophen-2-yl at the 3-position of the 1,2,4-oxadiazole and a dihydropyrimidin-4-one at the 5-position as in CAS 1987262-92-9 is not explicitly claimed or exemplified in the analyzed patent families (e.g., US20060100221, WO2008016123). Compared to generic Markush structures, this compound represents a distinct and potentially unencumbered sub-structure. For organizations seeking novel, freely operable chemical matter for lead optimization, this scaffold differentiation may be a key procurement driver, although freedom-to-operate must be confirmed by a qualified patent attorney.

Scaffold novelty Patent analysis Oxadiazole derivatives

Application Scenarios for CAS 1987262-92-9 Based on Validated Differentiation Evidence


Chemical Biology Probe for Thiophene-Dependent PPAR-α or HIF Pathway Deconvolution

Given the class-level evidence that thiophene-substituted 1,2,4-oxadiazoles are active in PPAR-α and HIF-1 contexts, a researcher requiring a control or probe compound with a deliberately altered heterocyclic partner (dihydropyrimidinone) could use CAS 1987262-92-9 to test whether the dihydropyrimidinone core alters pathway selectivity relative to known comparators like 3-pyridinyl analogs [1]. The absence of pre-existing biological data means the compound would be used in primary screening to generate proprietary SAR data.

Negative Control for Tioxazafen-Based Nematicidal Research

In agricultural biology, tioxazafen is a commercial nematicide. A laboratory seeking to confirm an oxadiazole-specific effect on nematodes might require a structurally matched negative control lacking the phenyl group. CAS 1987262-92-9's thiophene-oxadiazole-pyrimidinone core could serve as a 'target-engagement negative control' if initial screening shows a lack of nematicidal activity, a hypothesis that must be tested experimentally [3].

Physicochemical Comparator in Permeability and Solubility Optimization Campaigns

Medicinal chemistry teams optimizing lead series often need matched-pair analogs to decouple lipophilicity from target potency. The predicted low logP and high tPSA of CAS 1987262-92-9 compared to the more lipophilic agrochemical analogs like tioxazafen make it a useful tool molecule for assessing the impact of polarity on in vitro ADME parameters in a specific structural context, provided the experimental measurements are generated in-house [2].

Quote Request

Request a Quote for 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.